molecular formula C11H8N2 B2835753 4-(4-ethynylphenyl)-1H-Pyrazole CAS No. 1270965-22-4

4-(4-ethynylphenyl)-1H-Pyrazole

Cat. No.: B2835753
CAS No.: 1270965-22-4
M. Wt: 168.199
InChI Key: NJWNFCSCCUVRNP-UHFFFAOYSA-N
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Description

4-(4-ethynylphenyl)-1H-Pyrazole is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-Ethynylphenylboronic acid pinacol ester have been synthesized for various applications, including the functionalization of platinum nanoparticles .

Scientific Research Applications

Annular Tautomerism in NH-Pyrazoles

The study of NH-pyrazoles, such as various derivatives of pyrazole compounds, has revealed insights into their structural properties through X-ray crystallography and NMR spectroscopy. These compounds demonstrate complex hydrogen bonding patterns and tautomerism, both in solution and solid states, indicating their potential utility in exploring molecular interactions and the design of molecular recognition systems (Cornago et al., 2009).

Synthesis of Pyrazole Derivatives

The cyclocondensation of enynones with arylhydrazines to synthesize pyrazole derivatives underscores the versatility of pyrazoles in organic synthesis. This process enables the regioselective creation of various pyrazole compounds, highlighting their importance in developing new organic materials with potential applications in fluorescent properties and sensing technologies (Golovanov et al., 2021).

Novel Synthesis Approaches

Efforts to synthesize novel pyrazolo[3,4-b]pyridine derivatives through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups reveal the adaptability of pyrazole chemistry in creating fused heterocyclic compounds. Such methodologies are significant for pharmaceutical chemistry, offering pathways to new drug molecules and other biologically active compounds (Ghaedi et al., 2015).

Fluorescent pH Sensors

The development of heteroatom-containing organic fluorophores based on pyrazole structures for use as fluorescent pH sensors in both solution and solid states exemplifies the role of pyrazoles in material science. These compounds' ability to switch emission properties upon protonation and deprotonation makes them valuable for sensing applications and highlights the broader utility of pyrazole derivatives in developing advanced materials (Yang et al., 2013).

Anticancer and Antifungal Leads

The synthesis and characterization of pyrazole compounds with potential anticancer and antifungal properties showcase the therapeutic relevance of pyrazole derivatives. By interacting with biological targets such as succinate dehydrogenase, these compounds underline the critical role of pyrazoles in medicinal chemistry and drug discovery (Wang et al., 2020).

Properties

IUPAC Name

4-(4-ethynylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-9-3-5-10(6-4-9)11-7-12-13-8-11/h1,3-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWNFCSCCUVRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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